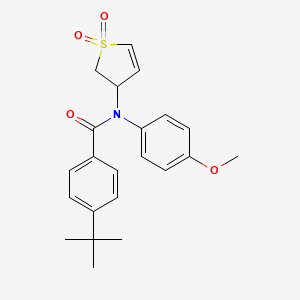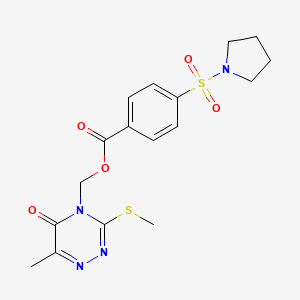
4-ethoxy-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-ethoxy-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide is a benzamide derivative with potential applications in medicinal chemistry. Benzamide derivatives are known for their diverse pharmacological activities, including anticancer properties as demonstrated by the synthesized N-(Pyridin-3-yl)benzamide derivatives that showed moderate to good activity against various human cancer cell lines .
Synthesis Analysis
While the specific synthesis of 4-ethoxy-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide is not detailed in the provided papers, similar benzamide compounds have been synthesized using various methods. For instance, a series of N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides were synthesized and confirmed by NMR and mass spectral data . Another related compound, 2-hydroxy-N-(pyridin-4-yl)benzamide, was synthesized from salicylic acid and 4-aminopyridine under the catalysis of triethylamine, suggesting that similar catalytic methods could potentially be applied to the synthesis of 4-ethoxy-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide .
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be characterized using various spectroscopic techniques. For example, the characterization of TKS159, a related benzamide, was performed using X-ray powder diffractometry, infrared spectroscopy, and 13C-NMR spectroscopy . These techniques could be employed to analyze the molecular structure of 4-ethoxy-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide, providing insights into its crystalline forms and stability.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions. The research on TKS159 revealed that it exhibited a phase transition and fusion upon heating, as indicated by thermal analysis . Similar thermal behavior could be expected for 4-ethoxy-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide, which could be studied to understand its stability and reactivity under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be deduced from their synthesis and molecular structure. For instance, the synthesis of N-3-substituted benzopyrano[2,3-d]pyrimidine-4(5H)-imines and formamidine derivatives from methyl N-(3-cyano-8-methoxy-4H- -benzopyran-2-yl)methanimidate demonstrated good yields and purity, which are important physical properties for pharmaceutical applications . The polymorphism of TKS159, as well as its thermal properties, provided additional information on the physical characteristics of such compounds . These analyses could be applied to 4-ethoxy-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide to determine its suitability for further development in drug discovery.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
A significant application of "4-ethoxy-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide" is in the synthesis of novel compounds. For example, research has demonstrated the synthesis of new benzamide-based 5-aminopyrazoles and their fused heterocycles, showing remarkable activity against avian influenza virus (H5N1). These compounds were synthesized through reactions involving benzoyl isothiocyanate, malononitrile, and hydrazine, leading to the formation of compounds with significant antiviral activities (Hebishy et al., 2020). Another study focused on the synthesis of thiophenylhydrazonoacetates in heterocyclic synthesis, further illustrating the compound's role in generating new molecular structures with potential biological activities (Mohareb et al., 2004).
Anticancer Activity
The synthesis and evaluation of N-(Pyridin-3-yl)benzamide derivatives have shown promise in anticancer research. A series of these compounds were synthesized and tested for their anticancer activity against various human cancer cell lines, demonstrating moderate to good activity compared to standard drugs. These findings highlight the potential of derivatives of "4-ethoxy-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide" in developing new anticancer agents (Mohan et al., 2021).
Molecular Docking and In Vitro Screening
Research involving the synthesis, molecular docking, and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives based on "4-ethoxy-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide" has been conducted. These studies aim to explore the binding energies of the compounds on target proteins, providing insights into their potential biological activities and mechanisms of action (Flefel et al., 2018).
Eigenschaften
IUPAC Name |
4-ethoxy-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-2-25-16-7-5-14(6-8-16)19(24)23-13-17-18(22-11-10-21-17)15-4-3-9-20-12-15/h3-12H,2,13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOCJFRPUCYRGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2=NC=CN=C2C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[[4-(3-chlorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2503958.png)

![(Z)-2-Cyano-3-cyclopropyl-N-[2-(2,6-dimethylanilino)-2-oxoethyl]prop-2-enamide](/img/structure/B2503961.png)

![6-{3-[(3-hydroxybenzyl)amino]-1-pyrrolidinyl}-N~3~-phenylnicotinamide](/img/structure/B2503966.png)

![N-Methyl-1-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2503969.png)

![N-(2,4-difluorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B2503971.png)
![2-cyano-N-cyclohexyl-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide](/img/structure/B2503972.png)
